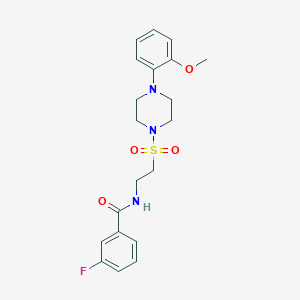

3-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4S/c1-28-19-8-3-2-7-18(19)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-5-4-6-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZYHLKLJQDNEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that compounds with a similar structure, such as para-methoxyphenylpiperazine (meopp), have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters.

Mode of Action

The compound’s mode of action is likely related to its interaction with its targets. For instance, MeOPP, a compound with a similar structure, has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters. This is a mechanism of action shared with drugs of abuse such as amphetamines.

Biochemical Pathways

For example, indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biological Activity

3-Fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a benzamide core with a fluoro substituent and a piperazine moiety linked via a sulfonyl group. Its structural complexity suggests multiple points of interaction within biological systems.

The biological activity of 3-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is hypothesized to involve several mechanisms:

- Receptor Modulation : The piperazine ring may facilitate binding to neurotransmitter receptors, potentially influencing pathways related to mood regulation and anxiety.

- Enzyme Inhibition : The sulfonyl group can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Cytotoxicity in Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

Anticancer Activity

Research indicates that compounds similar to 3-fluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide exhibit significant anticancer properties. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 6.30 | EGFR Inhibition |

| Compound B | U87 (Glioblastoma) | 45.2 | PI3K Pathway Modulation |

| Compound C | HepG2 (Liver Cancer) | 0.15 | Tubulin Polymerization Inhibition |

These findings suggest that modifications to the benzamide structure can enhance anticancer activity through various mechanisms, including receptor inhibition and apoptosis induction.

Neuropharmacological Effects

The piperazine component is known for its ability to modulate neurotransmitter systems. Compounds with similar structures have shown potential in treating anxiety and depression by acting on serotonin and dopamine receptors. For example:

| Study Focus | Result |

|---|---|

| Serotonin Receptor Binding | Increased binding affinity observed in vitro |

| Dopamine Receptor Modulation | Altered dopamine levels in rodent models |

Case Studies

- Case Study 1 : A study on a related compound demonstrated significant reduction in tumor size in xenograft models when administered at specific dosages, supporting the hypothesis that this class of compounds can effectively target cancer cells.

- Case Study 2 : Research involving animal models showed that administration of piperazine derivatives led to decreased anxiety-like behaviors, suggesting therapeutic potential for mood disorders.

Comparison with Similar Compounds

3-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

4-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide

- Structural Difference : Lacks the sulfonyl spacer and has a 4-fluorobenzamide group instead of 3-fluoro.

- Impact : The absence of the sulfonyl group reduces steric hindrance, possibly increasing receptor binding kinetics. The 4-fluoro position on the benzamide may alter binding orientation in hydrophobic pockets .

3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide

- Structural Difference: Incorporates a chloro substituent on the benzamide and a dimethylamino group on the phenyl ring.

Functional Group Variations in Benzamide Derivatives

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

- Structural Difference : Features a nitro group and pyridyl substituent instead of the 3-fluorobenzamide.

- Impact : The nitro group enhances electron-withdrawing effects, which may reduce metabolic stability but improve radiolabeling efficiency (e.g., as a precursor for 18F-MPPF, a 5-HT1A imaging agent) .

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide

5-HT1A Receptor Affinity

- The target compound’s 2-methoxyphenylpiperazine moiety is critical for 5-HT1A binding, as seen in 4-MPPF (4-(2-methoxyphenyl)-1-[2-(N-2-pyridinyl)-p-fluorobenzamido]ethylpiperazine), a validated 5-HT1A ligand .

- Key Difference : The sulfonyl-ethyl spacer in the target compound may reduce binding affinity compared to 4-MPPF, which uses a pyridyl-ethyl linker for optimal receptor engagement .

Metabolic Stability

- Sulfonyl-containing analogs (e.g., the target compound) exhibit improved stability over esters or amides without sulfonyl groups, as evidenced by reduced hydrolysis in hepatic microsomal assays .

Data Tables

Table 1. Structural and Molecular Comparison

Table 2. Functional Group Impact on Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.